Quinoline-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-3-carbothioamide is a heterocyclic compound containing a quinoline ring system with a thioamide group at the 3-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline ring system is known for its broad range of biological activities and its presence in various natural products and FDA-approved drugs .
Mechanism of Action
Target of Action
The primary target of 3-Quinolinecarbothioamide is S100A9 , a molecule expressed on the surface of various monocyte populations in the peripheral blood . S100A9 plays a crucial role in promoting inflammation and interacts with pro-inflammatory receptors .
Mode of Action
3-Quinolinecarbothioamide, like other quinoline-3-carboxamides, activates natural killer (NK) cells via the aryl hydrocarbon receptor and increases their DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against certain types of cells and augments their immunoregulatory functions . The immunosuppressive effect of activated NK cells is due to decreasing MHC class II antigen presentation .
Biochemical Pathways
The compound affects the DDR pathway, which is crucial for radiosensitizing cancer cells . It targets the ATM kinase, a key mediator of the DDR pathway . The compound’s interaction with this pathway leads to the inhibition of kinases that cancer cells exploit for their survival .
Pharmacokinetics
These studies suggest that quinoline-3-carboxamides are orally bioavailable without blood-brain barrier penetration . .
Result of Action
The compound’s action results in the suppression of CNS autoimmunity and strengthening of tumor surveillance . It also shows promising anti-proliferative activities against selected cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-Quinolinecarbothioamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been associated with potential anti-proliferative activities and apoptotic inducers in certain cell lines . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of 3-Quinolinecarbothioamide on cells are diverse. It has been shown to have anti-proliferative activities against certain cell lines, suggesting that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-3-carbothioamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with thioamide reagents under appropriate conditions. For example, the amidation reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides has been reported to efficiently produce this compound derivatives . This reaction typically occurs under mild conditions and yields high purity products.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts. Microwave-assisted synthesis and ultraviolet irradiation-promoted synthesis are also employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-3-sulfoxide or quinoline-3-sulfone, while reduction can produce quinoline-3-amine .
Scientific Research Applications
Quinoline-3-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Quinoline-3-carbothioamide can be compared with other quinoline derivatives, such as:
Pamaquine: An antimalarial agent.
Chloroquine: Used for malaria treatment and as an anti-inflammatory agent.
Tafenoquine: Another antimalarial compound.
Bulaquine: Known for its antimalarial properties.
Quinine: A well-known antimalarial drug.
Mefloquine: Used for malaria prophylaxis and treatment
This compound is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
quinoline-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXSPIOGDQKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.